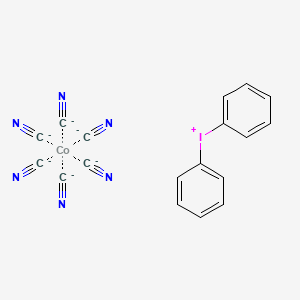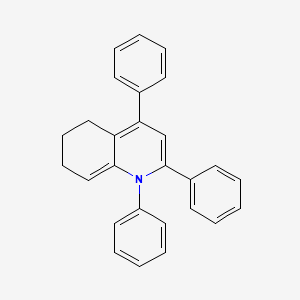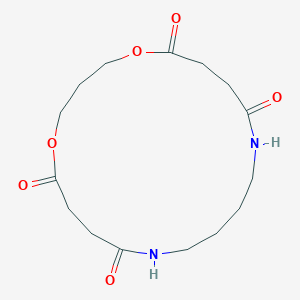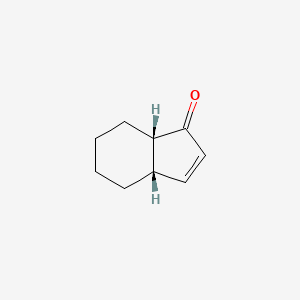
1-Methyl-2-(phenylsulfanyl)-1H-pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-2-(phenylsulfanyl)-1H-pyrrole is an organic compound belonging to the class of heterocyclic aromatic compounds It features a pyrrole ring substituted with a methyl group at the nitrogen atom and a phenylsulfanyl group at the second carbon position
Métodos De Preparación
The synthesis of 1-Methyl-2-(phenylsulfanyl)-1H-pyrrole can be achieved through several synthetic routes. One common method involves the reaction of 2-bromo-1-methylpyrrole with thiophenol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified through recrystallization or column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
1-Methyl-2-(phenylsulfanyl)-1H-pyrrole undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The phenylsulfanyl group can direct electrophiles to the ortho and para positions on the pyrrole ring. Common reagents for these reactions include halogens (e.g., bromine, chlorine) and nitrating agents.
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the phenylsulfanyl group can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of the corresponding thiol.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Methyl-2-(phenylsulfanyl)-1H-pyrrole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new materials with unique electronic properties.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research into its potential pharmacological activities, including antimicrobial and anticancer properties, is ongoing.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism by which 1-Methyl-2-(phenylsulfanyl)-1H-pyrrole exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenylsulfanyl group can participate in various non-covalent interactions, including hydrogen bonding and π-π stacking, which can influence the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
1-Methyl-2-(phenylsulfanyl)-1H-pyrrole can be compared to other similar compounds, such as:
1-Methyl-2-(phenylsulfanyl)-1H-imidazole: This compound features an imidazole ring instead of a pyrrole ring, which can affect its electronic properties and reactivity.
1-Methyl-2-(phenylsulfanyl)-1H-piperidone: The presence of a piperidone ring introduces additional functional groups and potential sites for chemical modification.
1-Methyl-2-(phenylsulfanyl)-1H-indole: The indole ring system provides a larger aromatic surface, which can enhance interactions with biological targets.
The uniqueness of this compound lies in its specific combination of structural features, which can be tailored for various applications through chemical modifications.
Propiedades
Número CAS |
82511-48-6 |
|---|---|
Fórmula molecular |
C11H11NS |
Peso molecular |
189.28 g/mol |
Nombre IUPAC |
1-methyl-2-phenylsulfanylpyrrole |
InChI |
InChI=1S/C11H11NS/c1-12-9-5-8-11(12)13-10-6-3-2-4-7-10/h2-9H,1H3 |
Clave InChI |
LTTOBBIDZXWFFK-UHFFFAOYSA-N |
SMILES canónico |
CN1C=CC=C1SC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-{[(2-Nitrophenyl)methyl]sulfanyl}-9-beta-D-ribofuranosyl-9H-purine](/img/structure/B14428047.png)




![1H-Indole, 3-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]-](/img/structure/B14428072.png)
![1-{(E)-[4-(9-Chlorononyl)phenyl]diazenyl}piperidine](/img/structure/B14428083.png)




![[(1S,2R)-2-tert-butyl-3-methylidenecyclopropyl]methanol](/img/structure/B14428122.png)


